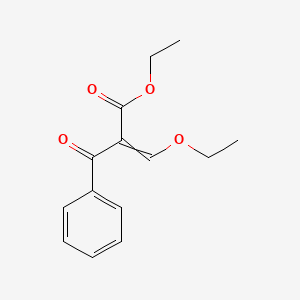
Ethyl 2-benzoyl-3-ethoxyacrylate
Descripción general
Descripción
Synthesis Analysis
- Ethyl benzoylacetate reacts with triethyl orthoformate in the presence of acetic anhydride at 140°C. The reaction proceeds overnight, forming the desired product .
Molecular Structure Analysis
The molecular structure of Ethyl 2-benzoyl-3-ethoxyacrylate is characterized by the presence of a benzoyl group, an ethoxy group, and an acrylate moiety. The compound exhibits a conjugated system due to the double bond in the acrylate portion .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Polymer Science and Material Engineering
Ethyl acrylate, a compound related to Ethyl 2-benzoyl-3-ethoxyacrylate, has been used in various polymer science and material engineering applications. For instance, it has been grafted onto monofilament polyester fibers to modify their physical properties, like breaking tenacity and elongation, without significantly affecting the fiber geometry (Karakışla & Saçak, 1998)(Karakışla & Saçak, 1998). Similarly, copolymers of ethyl acrylate have been synthesized for various applications, such as in the estimation of copolymer compositions using spectroscopy techniques (Ivin et al., 1981)(Ivin et al., 1981).
Advanced Polymer Materials
The research into advanced polymer materials has also seen the use of ethyl acrylate-related compounds. For instance, acrylate monomers with photocrosslinkable pendant chalcone moiety were synthesized for potential applications as photoresists (Tamilvanan et al., 2008)(Tamilvanan et al., 2008). This indicates the potential of ethyl acrylate derivatives in light-sensitive applications.
Chemical Synthesis and Characterization
In the field of chemical synthesis, ethyl acrylate derivatives have been utilized for the synthesis of complex organic compounds. For example, N-benzoyl acosamine, a compound with potential medicinal applications, was synthesized using an ethyl acrylate derivative (Hiyama et al., 1984)(Hiyama et al., 1984). This highlights the versatility of ethyl acrylate derivatives in organic chemistry.
Nanotechnology and Drug Delivery
Ethyl acrylate has also been used in the field of nanotechnology, particularly in the creation of glycosylated polyacrylate nanoparticles. These nanoparticles have potential applications in targeted drug delivery and materials development (Abeylath & Turos, 2007)(Abeylath & Turos, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-benzoyl-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-10-12(14(16)18-4-2)13(15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHUDNWHZFLCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238031 | |
| Record name | Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39973-76-7 | |
| Record name | Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39973-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-benzoyl-3-ethoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

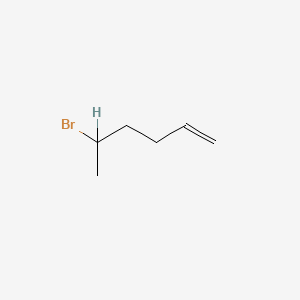

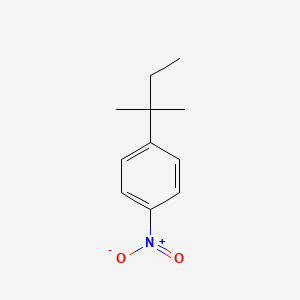


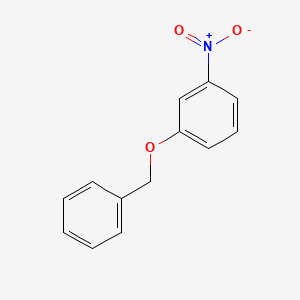

![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)
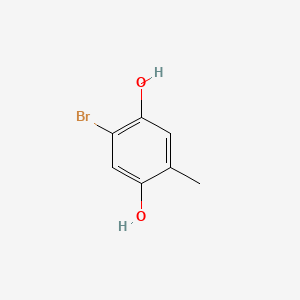

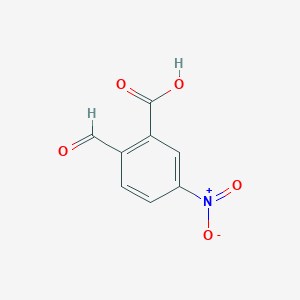


![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)